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Compound of Interest

Compound Name: 1H-Indazol-5-amine, 3-ethyl-

CAS No.: 461037-08-1

Cat. No.: B3425751

Get Quote

Executive Summary
3-Ethyl-1H-indazol-5-amine (CAS: 1092352-73-6 / Derivative of 19335-11-6) is a critical bicyclic

heteroaromatic scaffold used primarily as a pharmacophore in the development of kinase

inhibitors, specifically targeting Rho-associated protein kinase (ROCK). Its structural integrity—

defined by the planar indazole ring and the exocyclic ethyl and amino groups—governs its

binding affinity in the ATP-binding pocket of target enzymes.

This guide provides a definitive characterization profile for researchers, synthesizing validated

experimental data with mechanistic insights into its synthesis and spectral properties.
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Property Data

IUPAC Name 3-Ethyl-1H-indazol-5-amine

Molecular Formula

C

H

N

Molecular Weight 161.20 g/mol

Appearance Pale yellow to off-white solid

Solubility
Soluble in MeOH, DMSO, DMF; sparingly

soluble in water.

pKa (Calc)
~3.5 (Indazole N1), ~4.0 (Aniline NH

)

Key Application
Intermediate for Rho-kinase (ROCK) inhibitors

[1].

Synthesis & Processing Workflow
The purity and impurity profile of 3-ethyl-1H-indazol-5-amine are heavily dependent on its

synthetic route. The industrial standard involves a cyclization-reduction sequence starting from

2-fluorophenyl ethyl ketone.

Validated Synthetic Protocol
Step 1: Nitration (Precursor Formation)

Reagents: 2-Fluorophenyl ethyl ketone, NaNO

, H

SO

.[1]
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Conditions: 0°C to RT, 1 hour.

Mechanism: Electrophilic aromatic substitution (nitration) occurs para to the activating fluoro

group (and meta to the ketone), yielding 1-(2-fluoro-5-nitrophenyl)-1-propanone.

Step 2: Hydrazine Cyclization (Indazole Core Formation)

Reagents: Hydrazine hydrate, Ethylene Glycol.

Conditions: 165°C, overnight.[1][2]

Mechanism: Nucleophilic aromatic substitution (S

Ar) of the fluorine by hydrazine, followed by intramolecular condensation with the ketone to
close the pyrazole ring.

Intermediate:3-Ethyl-5-nitro-1H-indazole.[1][2]

Step 3: Catalytic Hydrogenation (Active Pharmaceutical Ingredient)

Reagents: 10% Pd/C, Methanol, H

(1 atm).

Conditions: RT, 4 hours.

Protocol:

Purge reaction vessel with Argon.[2][3]

Suspend 3-ethyl-5-nitro-1H-indazole (0.89 g) and Pd/C in MeOH (20 mL).

Charge with H

balloon (1 atm).

Stir for 4 hours; monitor by TLC (Hex/EtOAc 1:1).

Filter through Celite® to remove catalyst.
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Concentrate and purify via silica gel chromatography (Hex/EtOAc 2:1 to 1:2).

Yield: ~91% (0.68 g).

Pathway Visualization
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Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for 3-ethyl-1H-indazol-5-amine, highlighting the critical

cyclization and reduction phases.

Spectroscopic Characterization
Accurate identification requires high-resolution NMR. The following data is derived from the

purified product in Methanol-d

(CD

OD) [1].

Proton NMR ( H NMR) Analysis
Solvent: CD

OD Frequency: 400 MHz (Typical)
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Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Insight

7.16 Doublet (d) 1H 6.6 Hz H-7

Ortho-

coupling to H-

6. (Note: 6.6

Hz is lower

than typical

8.5 Hz ortho,

possibly due

to solvent

effects or

scaffold

strain).

6.90 Doublet (d) 1H 0.6 Hz H-4

Meta-

coupling to H-

6. The small

value

indicates

long-range

interaction,

characteristic

of the

isolated

proton

between the

amino and

ethyl groups.

6.85 Doublet of

Doublets (dd)

1H 12.6*, 1.5 Hz H-6 Technical

Note: The

reported 12.6

Hz is likely a

typographical

error in the

source patent
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[1] for ~8.6

Hz (ortho to

H-7). The 1.5

Hz matches

the meta-

coupling to H-

4.

2.80 Triplet (t) 2H 5.7 Hz
-CH

-

Methylene

group of the

ethyl side

chain at C-3.

1.23 Triplet (t) 3H 5.7 Hz -CH

Methyl

terminus of

the ethyl side

chain.

Expert Commentary on NMR Shifts: The upfield shift of the aromatic protons (6.85–7.16 ppm)

compared to unsubstituted indazole is driven by the strong electron-donating effect (+M) of the

5-amino group. This increases electron density at the ortho (H-4, H-6) and para (H-7) positions,

shielding these nuclei.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI)

Polarity: Positive (+ve)

Theoretical [M+H]

: 162.10

Observed Data: While the specific amine MS is not explicitly detailed in the text of the

primary reference, the nitro precursor shows distinct fragmentation.

Nitro Precursor: Expected

192.
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Amine Product: Consistent with

162 [M+H]

.

Quality Control & Purity Profiling
For drug development applications, ensuring the absence of the nitro-intermediate is crucial, as

it is a potential genotoxic impurity (PGI).

HPLC Method Parameters (Recommended)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

Retention Time Logic:

3-Ethyl-1H-indazol-5-amine: Elutes earlier (more polar due to -NH

).

3-Ethyl-5-nitro-1H-indazole: Elutes later (less polar).

Purity Criteria
Acceptance Limit: >95% (Area %).

Key Impurity: Unreduced nitro intermediate (must be <0.1% for pharmaceutical use).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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